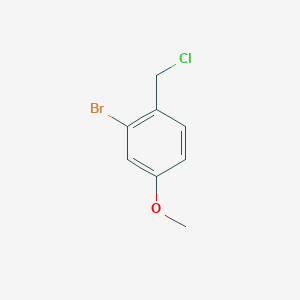

2-Bromo-1-(chloromethyl)-4-methoxybenzene

Beschreibung

Significance of Halogenated Anisoles as Chemical Building Blocks

Halogenated anisoles, the chemical class to which 2-Bromo-1-(chloromethyl)-4-methoxybenzene belongs, are pivotal building blocks in organic synthesis. The presence of a methoxy (B1213986) group (–OCH₃), an activating group, and one or more halogen atoms, which are deactivating yet ortho-, para-directing, provides a rich platform for a variety of chemical transformations. libretexts.org This dual functionality allows for selective reactions at different positions on the aromatic ring.

The methoxy group can direct electrophilic aromatic substitution, while the halogen atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating carbon-carbon bonds. nih.gov Furthermore, the presence of halogens can influence the biological activity of a molecule, a property often exploited in medicinal chemistry. nih.gov The strategic placement of halogens on an anisole (B1667542) ring allows chemists to construct complex molecular architectures with high precision.

The Role of 2-Bromo-1-(chloromethyl)-4-methoxybenzene as a Versatile Intermediate in Organic Synthesis

The versatility of 2-Bromo-1-(chloromethyl)-4-methoxybenzene as an intermediate stems from its distinct reactive sites. The chloromethyl group (–CH₂Cl) is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Simultaneously, the bromo group (–Br) can participate in various metal-catalyzed cross-coupling reactions. nih.gov This orthogonal reactivity is highly desirable in multi-step syntheses, as it allows for the sequential modification of the molecule without the need for extensive protecting group strategies. youtube.com

For instance, the chloromethyl group can be converted to an alcohol, ether, or amine, while the bromo group can be used to form a new carbon-carbon or carbon-heteroatom bond. This has made the compound a valuable precursor in the synthesis of pharmaceutical intermediates and other biologically active molecules. nih.gov

Contextual Overview of Substituted Benzene (B151609) Derivatives in Advanced Chemical Research

Substituted benzene derivatives are the cornerstone of a vast range of advanced chemical research fields, from materials science to pharmaceuticals. prepchem.comdrpress.org The properties and applications of these compounds are dictated by the nature and position of the substituents on the benzene ring. aip.org

In materials science, for example, polysubstituted benzenes are integral to the development of organic light-emitting diodes (OLEDs), liquid crystals, and polymers with tailored thermal and electronic properties. nih.govacs.org The arrangement of electron-donating and electron-withdrawing groups on the benzene ring can be fine-tuned to achieve desired photophysical and electronic characteristics.

In medicinal chemistry, the precise positioning of substituents on a benzene core is crucial for optimizing a drug's efficacy and pharmacokinetic profile. nih.gov The introduction of different functional groups can modulate a molecule's binding affinity to its target, as well as its solubility, metabolic stability, and bioavailability. The ability to synthesize a wide array of substituted benzene derivatives is therefore essential for the discovery and development of new therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-(chloromethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHQWIUVDRRBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595233 | |

| Record name | 2-Bromo-1-(chloromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66916-97-0 | |

| Record name | 2-Bromo-1-(chloromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 Chloromethyl 4 Methoxybenzene

Regioselective Synthesis Strategies for 2-Bromo-1-(chloromethyl)-4-methoxybenzene

The regioselective synthesis of 2-Bromo-1-(chloromethyl)-4-methoxybenzene is paramount to achieving high yields and purity. The order of substituent introduction and the choice of starting materials are critical factors that dictate the final isomeric distribution. Two principal strategies are explored: sequential electrophilic aromatic substitution and radical halogenation of a substituted toluene.

Sequential Bromination and Chloromethylation Routes from Anisole (B1667542) Derivatives

One of the most direct routes to the target compound involves a two-step electrophilic substitution sequence starting from anisole. To achieve the desired 2-bromo-1-(chloromethyl)-4-methoxy substitution pattern, the most logical sequence is the chloromethylation of anisole followed by bromination. This order leverages the directing effects of the substituents to install the groups at the correct positions with high selectivity.

The initial step is the chloromethylation of anisole to produce 4-methoxybenzyl chloride chemicalbook.comsigmaaldrich.comnist.govnih.govtcichemicals.com. The subsequent bromination of this intermediate is then directed by both the powerful activating methoxy (B1213986) group and the weakly deactivating chloromethyl group to the position ortho to the methoxy group, yielding the final product.

The methoxy group (-OCH₃) is a potent activating group in electrophilic aromatic substitution reactions. Its activating nature stems from the ability of the oxygen atom to donate a lone pair of electrons into the benzene (B151609) ring through resonance. This electron donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.

The resonance effect specifically enriches the electron density at the ortho and para positions relative to the methoxy group. This is illustrated by the resonance structures of the carbocation intermediate (the arenium ion) formed during electrophilic attack. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, resulting in a particularly stable, oxonium ion-like contributor. This additional stabilization significantly lowers the activation energy for ortho and para substitution compared to meta substitution. Consequently, the methoxy group is a strong ortho-, para-director. In the bromination of 4-methoxybenzyl chloride, the methoxy group strongly directs the incoming bromine electrophile to the ortho positions (positions 2 and 6).

The introduction of the chloromethyl group onto the aromatic ring is commonly achieved through the Blanc chloromethylation reaction. This reaction utilizes formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, most frequently zinc chloride (ZnCl₂).

The reaction mechanism is analogous to a Friedel-Crafts alkylation. The Lewis acid catalyst coordinates with the formaldehyde, increasing the electrophilicity of the carbonyl carbon. The electron-rich aromatic ring of the anisole derivative then attacks this activated electrophile. This electrophilic aromatic substitution results in the formation of a hydroxymethylated intermediate (a benzyl (B1604629) alcohol). Under the acidic reaction conditions, the newly formed benzyl alcohol is rapidly converted to the corresponding benzyl chloride, in this case, 4-methoxybenzyl chloride.

| Parameter | Condition | Purpose |

|---|---|---|

| Aromatic Substrate | Anisole | Starting material for the synthesis. |

| Reagents | Formaldehyde (or Paraformaldehyde), Hydrogen Chloride (gas) | Source of the chloromethyl group. |

| Catalyst | Zinc Chloride (ZnCl₂) | Lewis acid to activate formaldehyde. |

| Solvent | Often run neat or in a non-reactive solvent like carbon disulfide. | Reaction medium. |

| Temperature | Typically moderate (e.g., 60°C). | To control reaction rate and minimize side reactions. |

A common side reaction in Blanc chloromethylation is the formation of diarylmethane derivatives. This occurs when the chloromethylated product acts as an alkylating agent and reacts with another molecule of the starting arene. Optimizing reaction conditions, such as temperature and reactant concentrations, is crucial to maximize the yield of the desired monochloromethylated product.

Radical Halogenation Approaches and Side Reaction Analysis

An alternative synthetic strategy begins with a toluene derivative that already contains the bromo and methoxy substituents in the desired positions, namely 2-bromo-4-methoxytoluene. The target chloromethyl group is then installed by the halogenation of the benzylic methyl group. This approach relies on a free radical substitution mechanism rather than an electrophilic aromatic substitution. The synthesis of the starting material, 2-bromo-4-methoxytoluene, can be achieved by the regioselective bromination of 4-methoxytoluene, where the strong ortho-directing effect of the methoxy group guides the bromine to the desired position.

The selective halogenation of a benzylic position is most famously accomplished using N-bromosuccinimide (NBS) in a reaction known as the Wohl-Ziegler bromination. thermofisher.comwikipedia.orgmychemblog.com This reaction proceeds via a free-radical chain mechanism and is highly selective for the substitution of benzylic (and allylic) hydrogens. libretexts.orglibretexts.orgucalgary.ca

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is initiated by a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, or by UV light. mychemblog.com The key to the selectivity of NBS is that it provides a constant, low concentration of molecular bromine (Br₂) in the reaction mixture. organic-chemistry.org This low concentration favors the radical substitution pathway at the benzylic position over competitive ionic addition reactions at any potential double bonds. The benzylic C-H bond is weaker than other sp³ C-H bonds, and the resulting benzylic radical is resonance-stabilized, further promoting substitution at this site. libretexts.orgyoutube.com

Applying this method to 2-bromo-4-methoxytoluene would yield 1-(bromomethyl)-2-bromo-4-methoxybenzene. While this provides the brominated analog of the target compound, it is a crucial intermediate. The resulting benzyl bromide can then be converted to the target benzyl chloride, for instance, through a Finkelstein-type halide exchange reaction.

| Component | Role | Example |

|---|---|---|

| Substrate | Contains the benzylic methyl group to be halogenated. | 2-bromo-4-methoxytoluene |

| Reagent | Source of bromine for radical substitution. | N-Bromosuccinimide (NBS) |

| Initiator | Generates initial radicals to start the chain reaction. | AIBN, Benzoyl Peroxide, UV light |

| Solvent | Typically a non-polar, inert solvent. | Carbon Tetrachloride (CCl₄) |

| Mechanism | Free-radical chain reaction involving initiation, propagation, and termination steps. |

When conducting radical halogenations, the choice of solvent is not merely incidental; it can significantly influence the reaction's outcome and selectivity. Halogenated solvents, while often used for their inertness in ionic reactions, can participate in radical processes. rsc.org

Research has shown that the selectivity of free radical chlorination is highly dependent on the solvent. acs.orgresearchgate.net In halogenated solvents, it is proposed that the chlorine radical (Cl•) can form a complex with the solvent molecule. acs.orgresearchgate.net This complex is a more selective hydrogen-abstracting agent than a "free" chlorine radical. The degree of selectivity often correlates with the properties of the solvent, such as its ionization potential. researchgate.net For instance, selectivity is generally greater in bromoalkane solvents compared to chloroalkanes. acs.orgresearchgate.net

This solvent participation can lead to competing reactions. If a radical chlorination of 2-bromo-4-methoxytoluene were attempted using a reagent like sulfuryl chloride (SO₂Cl₂) in a chlorinated solvent such as carbon tetrachloride, several side reactions could occur:

Hydrogen Abstraction from the Solvent: The chlorine radical could abstract a hydrogen atom from a solvent molecule if one is present (e.g., chloroform, CHCl₃), leading to solvent-derived radicals that could terminate chains or initiate other unwanted reactions.

Altered Selectivity: The complexation of the chlorine radical with the solvent alters its steric bulk and reactivity, which can change the ratio of products if there are multiple possible sites for halogenation. masterorganicchemistry.com

Competitive Chlorination: While less common, under forcing conditions, the solvent itself might act as a chlorine source, though this is generally not the primary pathway.

Therefore, when designing a radical benzylic chlorination, the solvent must be chosen carefully to avoid these competing pathways and ensure high selectivity for the desired product. Often, solvents like carbon tetrachloride are chosen precisely because they lack C-H bonds, minimizing the risk of hydrogen abstraction from the solvent.

Derivatization from Structurally Related Halogenated Methoxybenzene Precursors

A primary and well-established route to 2-Bromo-1-(chloromethyl)-4-methoxybenzene involves the derivatization of readily available halogenated methoxybenzene starting materials. A common precursor for this approach is 3-bromoanisole (3-bromo-1-methoxybenzene). The synthesis typically proceeds through a multi-step sequence involving electrophilic aromatic substitution followed by functional group transformations.

One prominent method is the Blanc chloromethylation of a bromo-methoxybenzene derivative. This reaction introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring using formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride. However, the regioselectivity of the chloromethylation of 3-bromoanisole can be challenging, often leading to a mixture of isomers. The methoxy group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, which can result in substitution at various positions on the aromatic ring.

A more controlled and higher-yielding approach involves a multi-step synthesis commencing with the formylation of a suitable precursor, followed by reduction and subsequent chlorination. A representative synthetic pathway is outlined below:

Formylation: The synthesis can begin with the formylation of a bromo-methoxybenzene derivative to introduce an aldehyde group. For instance, 2-bromo-4-methoxybenzaldehyde can be synthesized from precursors like 1,4-dibromo-2-methoxybenzene through metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Reduction: The resulting aldehyde, 2-bromo-4-methoxybenzaldehyde, is then reduced to the corresponding alcohol, (2-bromo-4-methoxyphenyl)methanol. This reduction can be effectively carried out using a variety of reducing agents.

Chlorination: The final step is the conversion of the benzylic alcohol to the desired chloromethyl compound. This transformation can be achieved using standard chlorinating agents.

A detailed experimental protocol for the final two steps of this sequence is presented below:

| Step | Reactants | Reagents | Product | Yield (%) |

| Reduction | 2-bromo-4-methoxybenzaldehyde | Sodium borohydride, Methanol (B129727) | (2-bromo-4-methoxyphenyl)methanol | High |

| Chlorination | (2-bromo-4-methoxyphenyl)methanol | Thionyl chloride or similar chlorinating agent | 2-Bromo-1-(chloromethyl)-4-methoxybenzene | Good |

Advanced Synthetic Techniques

In addition to classical methods, modern organic synthesis offers advanced techniques that can be applied to the preparation of 2-Bromo-1-(chloromethyl)-4-methoxybenzene and its analogs. These methods often provide greater efficiency, selectivity, and functional group tolerance.

Boronate Complex-Mediated Approaches for Substituted Methoxybenzene Analogs

Boronate complexes, particularly through the Suzuki-Miyaura cross-coupling reaction, are powerful tools for the formation of carbon-carbon bonds. While not a direct method for the synthesis of the target compound in one step, this methodology can be strategically employed to construct the substituted methoxybenzene framework.

A plausible synthetic strategy would involve the preparation of a suitable boronic acid or ester derivative of a methoxybenzene and its subsequent coupling with a reaction partner containing the bromo and chloromethyl functionalities. For example, a methoxyphenylboronic acid could be coupled with a dibromo-chloromethylated benzene derivative under palladium catalysis.

Alternatively, a bromo-methoxy-phenylboronic ester could be synthesized from a corresponding aryl bromide. This boronate ester could then, in principle, undergo further functionalization. However, the direct chloromethylation of such a boronate ester would need to be carefully considered due to the potential for side reactions. A more likely application of boronate chemistry in this context would be to build the core aromatic structure first, followed by the introduction of the chloromethyl group in a subsequent step as described in section 2.2.

The general scheme for a Suzuki-Miyaura coupling relevant to the synthesis of substituted methoxybenzenes is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Aryl Halide (e.g., Bromomethoxybenzene) | Aryl/Alkenyl Boronic Acid or Ester | Palladium complex (e.g., Pd(PPh₃)₄) | Aqueous base (e.g., Na₂CO₃, K₂CO₃) | Biaryl or Styrenyl methoxybenzene |

Palladium-Catalyzed Synthesis Pathways for Aryl Halides

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations on aryl halides. While a direct palladium-catalyzed chloromethylation of an aryl bromide is not a standard reaction, palladium-catalyzed cross-coupling reactions are highly relevant for the synthesis of precursors to 2-Bromo-1-(chloromethyl)-4-methoxybenzene.

For instance, palladium-catalyzed reactions such as the Heck, Sonogashira, or Buchwald-Hartwig amination reactions can be used to introduce various substituents onto a bromo-methoxybenzene scaffold. These functionalized products could then be further elaborated to the target molecule.

A more direct, albeit still multi-step, application of palladium catalysis could involve the synthesis of a key intermediate. For example, a palladium-catalyzed coupling reaction could be used to introduce a vinyl or allyl group at the 1-position of a 2-bromo-4-methoxybenzene derivative. Subsequent oxidation and chlorination of this newly introduced group could then yield the desired chloromethyl functionality.

The following table summarizes some relevant palladium-catalyzed reactions that can be used to functionalize bromo-methoxybenzene precursors:

| Reaction Name | Coupling Partner | Catalyst System | Resulting Functional Group |

| Heck Reaction | Alkene | Pd(OAc)₂ / Phosphine ligand | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst / Copper co-catalyst | Alkyne |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Pd catalyst / Base | Aryl or Vinyl group |

| Buchwald-Hartwig Amination | Amine | Pd catalyst / Ligand / Base | Amine |

These advanced catalytic methods provide a versatile toolbox for the synthesis of complex substituted aromatic compounds, including the precursors and analogs of 2-Bromo-1-(chloromethyl)-4-methoxybenzene.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 Chloromethyl 4 Methoxybenzene

Nucleophilic Substitution Reactions at the Halogenated Centers of 2-Bromo-1-(chloromethyl)-4-methoxybenzene

The presence of two halogen atoms at different positions on the molecule, one on the aromatic ring (aryl halide) and one on a methyl group (benzylic halide), provides two potential sites for nucleophilic attack.

Reactivity of the Bromine Atom and Chloromethyl Group towards Diverse Nucleophiles

The chloromethyl group (-CH₂Cl) is part of a benzylic halide system, while the bromine atom is directly attached to the aromatic ring, classifying it as an aryl halide. Benzylic halides are notably more reactive towards nucleophilic substitution reactions than aryl halides. smartstartinstitute.comrajdhanicollege.ac.indoubtnut.combrainly.inquora.com This increased reactivity is attributed to the ability of the benzene (B151609) ring to stabilize the transition state and any carbocation intermediate that may form during both Sₙ1 and Sₙ2 reactions. smartstartinstitute.comrajdhanicollege.ac.in

The carbon-chlorine bond in the chloromethyl group is a single bond, making it susceptible to attack by nucleophiles. doubtnut.com In contrast, the carbon-bromine bond on the aromatic ring exhibits partial double bond character due to resonance with the benzene ring, which strengthens the bond and makes it less reactive towards nucleophilic substitution under normal conditions. rajdhanicollege.ac.inquora.com Therefore, nucleophilic attack will preferentially occur at the electrophilic carbon of the chloromethyl group.

For a nucleophilic substitution to occur at the bromine atom (an SₙAr reaction), the aromatic ring typically requires strong electron-withdrawing groups to activate it. The methoxy (B1213986) group (-OCH₃) present in the molecule is an electron-donating group, which deactivates the ring towards SₙAr, making substitution at the bromine atom a rare event without the presence of additional activating groups.

Hydrolysis and Alkylation Reactions Involving Nucleophilic Attack

Hydrolysis: In the presence of water or hydroxide (B78521) ions, 2-bromo-1-(chloromethyl)-4-methoxybenzene can undergo hydrolysis. Given the higher reactivity of the benzylic halide, the primary reaction would be the conversion of the chloromethyl group to a hydroxymethyl group, forming (2-bromo-4-methoxyphenyl)methanol.

Alkylation: This compound is a useful reagent for alkylation reactions, where it can introduce the 2-bromo-4-methoxybenzyl group onto a variety of nucleophiles. For instance, it can react with alkoxides (RO⁻) or phenoxides (ArO⁻) in a Williamson-ether synthesis type reaction to form ethers. byjus.com Similarly, reaction with amines can lead to the formation of N-alkylated products. These reactions proceed via nucleophilic attack on the carbon of the chloromethyl group.

Aromatic Electrophilic Substitution Reactions of the Benzene Ring in 2-Bromo-1-(chloromethyl)-4-methoxybenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The substituents already present on the ring play a crucial role in determining the rate and position of the incoming electrophile. lumenlearning.commsu.edu

Electronic Influence of Methoxy, Bromo, and Chloromethyl Substituents on Ring Activation

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. lumenlearning.com While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its more significant effect is the donation of a lone pair of electrons into the benzene ring through resonance (+R or +M effect). libretexts.orgviu.ca This resonance donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org

Bromo Group (-Br): Halogens like bromine are deactivating groups. lumenlearning.com They are highly electronegative and withdraw electron density from the ring via the inductive effect (-I). lumenlearning.com Although they have lone pairs that can be donated through resonance (+R), this effect is weaker than their inductive withdrawal. libretexts.org The net result is a decrease in the electron density of the ring, making it less reactive than benzene.

Chloromethyl Group (-CH₂Cl): The chloromethyl group is generally considered a weak deactivating group. The electronegative chlorine atom withdraws electron density from the methyl group, which in turn withdraws electron density from the benzene ring through an inductive effect (-I). lumenlearning.com

Regioselectivity and Directing Effects in Electrophilic Attack

The position of electrophilic attack is governed by the directing effects of the substituents. youtube.com

Methoxy Group (-OCH₃): As a strong activating group with a dominant +R effect, the methoxy group is an ortho, para-director. libretexts.orgyoutube.com It directs incoming electrophiles to the positions ortho and para to itself. Resonance structures show an increased electron density at these positions. libretexts.org

Bromo Group (-Br): Although deactivating, halogens are also ortho, para-directors. libretexts.org This is because the resonance donation of a lone pair, while weak, stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions. libretexts.org

Chloromethyl Group (-CH₂Cl): The directing effect of this group is less pronounced but is generally considered to be weakly ortho, para-directing.

In 2-bromo-1-(chloromethyl)-4-methoxybenzene, the powerful ortho, para-directing ability of the methoxy group will be the primary determinant of regioselectivity. The positions ortho to the methoxy group are C3 and C5. The position para to the methoxy group is C1, which is already substituted. The bromo group is at C2 and the chloromethyl group is at C1.

Considering the combined directing effects:

The methoxy group strongly directs to C3 and C5.

The bromo group directs to C3 (para) and C6 (ortho).

The chloromethyl group directs to C2 and C6 (ortho) and C4 (para).

The most activated positions are C3 and C5 due to the strong influence of the methoxy group. Steric hindrance from the adjacent bromo group at C2 might slightly disfavor attack at C3 compared to C5. Therefore, electrophilic substitution is most likely to occur at the C5 position, and to a lesser extent at the C3 position. For example, nitration with nitric acid and sulfuric acid would be expected to yield primarily 2-bromo-1-(chloromethyl)-4-methoxy-5-nitrobenzene.

Elimination Reactions Leading to Unsaturated Derivatives

Elimination reactions of 2-bromo-1-(chloromethyl)-4-methoxybenzene could potentially occur from the chloromethyl group. For an elimination reaction to take place, a hydrogen atom on an adjacent carbon is required. In this molecule, the chloromethyl group is attached to the C1 carbon of the benzene ring. The adjacent carbons in the ring are C2 and C6.

Elimination of HCl from the chloromethyl group and a hydrogen from the benzene ring (at C2 or C6) would lead to the formation of a double bond between C1 and the exocyclic carbon, and a disruption of the aromatic system. This is a highly unfavorable process and is not a typical reaction pathway for this type of compound under standard elimination conditions (e.g., treatment with a strong base). libretexts.org

A more plausible, though still challenging, elimination would involve the loss of HBr from the aromatic ring itself to form a benzyne (B1209423) intermediate. This type of reaction typically requires very strong bases, such as sodium amide (NaNH₂), and harsh reaction conditions.

The most common type of elimination reaction involving benzylic halides is dehydrohalogenation, where a base abstracts a proton from a carbon adjacent to the one bearing the halogen. libretexts.org Since the chloromethyl group in 2-bromo-1-(chloromethyl)-4-methoxybenzene does not have an adjacent carbon with protons outside of the aromatic ring, a simple E1 or E2 elimination to form a stable alkene is not possible.

Stability and Transformability of the Methoxy Group Under Acidic or Catalytic Conditions

The methoxy group (-OCH₃) on the aromatic ring of 2-Bromo-1-(chloromethyl)-4-methoxybenzene is a critical determinant of the molecule's electronic properties and reactivity. Generally, aryl methyl ethers are chemically robust and stable under a wide range of conditions. However, the ether linkage can be cleaved under specific, typically harsh, acidic or catalytic environments.

The stability of the methoxy group is largely due to the strength of the Sp²-carbon-oxygen bond. Cleavage of this bond generally requires strong protic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack by the conjugate base (e.g., I⁻ or Br⁻) on the methyl carbon in an Sₙ2 reaction, releasing methanol (B129727) and forming a phenol (B47542). Alternatively, using a combination of a strong acid like phosphoric acid with a halide salt such as potassium iodide can also achieve this transformation. masterorganicchemistry.com

Lewis acids are also employed for ether cleavage. For instance, aluminum chloride (AlCl₃) can facilitate the cleavage of methoxy groups. In analogous systems like 2,6-dimethoxyphenol, it is proposed that the Lewis acid can form a complex with the ether oxygen. nih.gov This complexation makes the methoxy group's methyl carbon more electrophilic and susceptible to attack by a nucleophile, such as a chloride ion, leading to cleavage. nih.gov This pathway highlights a potential transformation for 2-Bromo-1-(chloromethyl)-4-methoxybenzene under Friedel-Crafts or similar conditions where strong Lewis acids are present.

In addition to complete cleavage, the methoxy group can undergo other transformations. For example, under certain oxidative conditions using agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), the methoxy group in related compounds can be oxidized. evitachem.com Furthermore, specialized methods have been developed for the selective deprotection of methoxy groups. A notable example involves a radical hydrogen abstraction reaction, where an adjacent hydroxyl group can be converted to an alkoxyl radical, which then abstracts a hydrogen from a nearby methoxy group, facilitating its transformation into an acetal (B89532) that can be hydrolyzed. nih.gov While not directly applicable to the parent molecule, this illustrates a potential transformation pathway if the chloromethyl group were converted to a hydroxymethyl group.

Mechanistic Pathways of Key Transformations Involving 2-Bromo-1-(chloromethyl)-4-methoxybenzene

The unique arrangement of a benzylic chloride, an aryl bromide, and an electron-donating methoxy group provides multiple sites for chemical reactions, each proceeding through distinct mechanistic pathways.

The chloromethyl group (-CH₂Cl) is a primary benzylic halide, and its reactions are dominated by the formation of stabilized benzylic intermediates. Depending on the reaction conditions, this can be either a benzylic carbocation or a benzylic radical.

Benzylic Carbocations: In polar protic solvents or in the presence of Lewis acids, the C-Cl bond can undergo heterolytic cleavage to form a benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the adjacent benzene ring. The electron-donating 4-methoxy group further stabilizes this carbocation, making its formation more favorable compared to an unsubstituted benzyl (B1604629) carbocation. This intermediate is a key species in Sₙ1 nucleophilic substitution and Friedel-Crafts type alkylation reactions. ucla.edukhanacademy.org For example, the reaction of substituted benzyl chlorides with other aromatic compounds in the presence of a Lewis acid like titanium tetrachloride proceeds via the formation of such carbocations. osti.gov Recent advances have even shown that destabilized benzylic carbocations can be generated from benzylic halides under visible-light photoredox catalysis, avoiding the need for harsh acidic conditions. cas.cn

Benzylic Radicals: Under conditions that promote homolytic cleavage, such as exposure to UV light, radical initiators (e.g., AIBN), or certain transition metal photocatalysts, a benzylic radical can be formed. nih.govwikipedia.org This radical is also resonance-stabilized by the aromatic ring. The generation of benzylic radicals is a key step in various C-C bond-forming reactions. nih.gov For instance, photoredox catalysis in combination with a zirconocene (B1252598) co-catalyst has been shown to facilitate the reductive homocoupling of benzyl chlorides by promoting the cleavage of the C-Cl bond to form benzyl radicals. nih.gov Electron spin resonance (ESR) studies on irradiated solutions of benzyl chlorides have provided direct spectroscopic evidence for the formation of benzyl radical cations, confirming the accessibility of radical pathways. rsc.org

2-Bromo-1-(chloromethyl)-4-methoxybenzene has two distinct carbon-halogen bonds that can participate in cross-coupling reactions: the aryl C-Br bond and the benzylic C-Cl bond. The Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, typically proceeds via a palladium-catalyzed cycle. yonedalabs.com

The standard catalytic cycle involves three main steps: libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. This step is generally the rate-determining step. The reactivity of halides follows the order I > Br > Cl, suggesting that oxidative addition is more likely to occur at the C-Br bond of the subject molecule than the C-Cl bond. illinois.edu

Transmetalation: The organic group from the organoborane reagent (activated by a base to form a boronate "ate" complex) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. chemrxiv.org

When benzylic halides participate, the stereochemical outcome of the oxidative addition step is notable. Unlike the retention of configuration seen with vinyl halides, the oxidative addition to allylic and benzylic halides typically proceeds with an inversion of stereochemistry. wikipedia.org

Interestingly, alternative transition-metal-free Suzuki-type coupling reactions have been developed specifically for benzylic chlorides. acs.orgnih.gov One such mechanism involves an organic sulfide (B99878) catalyst that activates both the benzyl chloride and the arylboronic acid. This forms a zwitterionic boron "ate" intermediate which then undergoes a 1,2-metalate shift to yield the coupled product, demonstrating orthogonal chemoselectivity where C(sp²)-halides like the aryl bromide remain unaffected. acs.orgnih.gov

The Vilsmeier-Haack reaction is a method to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. organic-chemistry.org The substrate for this reaction is typically an activated arene, such as an aniline (B41778) or a phenol derivative. Therefore, the discussion of this pathway is based on analogous systems, such as anisole (B1667542) or bromoanisole, which share the key activating methoxy group.

The mechanism consists of two main parts: chemistrysteps.comwikipedia.org

Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent known as the Vilsmeier reagent. chemeurope.comwikipedia.org

Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. youtube.com The methoxy group is a strong activating and ortho, para-directing group. In an analogous substrate like 3-bromoanisole, formylation would be directed to the positions activated by the methoxy group. The reaction generally favors substitution at the less sterically hindered para position. jk-sci.com Following the electrophilic attack, the aromaticity of the ring is restored by the loss of a proton.

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.org

The Vilsmeier reagent is a relatively weak electrophile compared to the intermediates in Friedel-Crafts reactions, which is why the substrate must be highly activated, for instance by a methoxy group. chemistrysteps.com

The benzylic carbon in 2-Bromo-1-(chloromethyl)-4-methoxybenzene is a prochiral center. Reactions that differentiate between the two benzylic protons can lead to the formation of a stereocenter, making asymmetric transformations a key area of investigation for related benzylic compounds.

Nickel-catalyzed cross-coupling reactions have been extensively studied for the stereoselective functionalization of benzylic electrophiles. nih.govacs.org The stereochemical outcome of these reactions is highly dependent on the reaction mechanism:

Stereoconvergent/Stereoablative Pathways: Alternatively, the reaction can proceed through a radical pathway. This often involves a halogen-atom transfer (XAT) from the benzylic halide to the nickel catalyst, generating a planar, achiral benzylic radical intermediate. nih.gov This radical can then recombine with the metal. In the presence of a chiral ligand, the catalyst can control the facial selectivity of the subsequent steps, leading to an enantioenriched product from a racemic or achiral starting material. This is known as a stereoconvergent reaction. nih.govacs.org

These mechanistic principles are applied in various asymmetric syntheses. For example, chiral BINOL-derived catalysts have been used in the enantioselective allylboration of imines, demonstrating how chiral catalysts can induce high enantioselectivity in the formation of C-C bonds at positions analogous to the benzylic carbon. nih.gov Similarly, chiral squaramide catalysts have been shown to facilitate enantioselective allylations of N-carbamoyl α-chloroglycinates, highlighting the potential for organocatalytic approaches to control stereochemistry in reactions of α-chloro compounds. nih.gov

Advanced Spectroscopic Characterization Techniques for 2 Bromo 1 Chloromethyl 4 Methoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In 2-Bromo-1-(chloromethyl)-4-methoxybenzene, the protons on the aromatic ring and the chloromethyl and methoxy (B1213986) groups will resonate at characteristic chemical shifts.

The aromatic region is expected to show three distinct signals corresponding to the protons at positions 3, 5, and 6 of the benzene (B151609) ring. The proton at position 3, being ortho to both the bromo and chloromethyl groups, will likely appear as a singlet or a narrowly split doublet. The protons at positions 5 and 6 will show coupling to each other, likely as doublets.

The chloromethyl group (CH₂Cl) protons are expected to appear as a sharp singlet, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom. The methoxy group (OCH₃) protons will also present as a singlet, generally further upfield, around 3.8-4.0 ppm.

Expected ¹H NMR Chemical Shifts for 2-Bromo-1-(chloromethyl)-4-methoxybenzene

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic H-3 | 7.2 - 7.5 | s or d |

| Aromatic H-5 | 6.8 - 7.1 | d |

| Aromatic H-6 | 6.9 - 7.2 | d |

| CH₂Cl | 4.5 - 5.0 | s |

| OCH₃ | 3.8 - 4.0 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 2-Bromo-1-(chloromethyl)-4-methoxybenzene will give a distinct signal.

The aromatic region will display six signals for the six benzene ring carbons. The carbon bearing the methoxy group (C-4) will be significantly shielded, appearing at a lower chemical shift, while the carbon attached to the bromine (C-2) will be deshielded. The carbon of the chloromethyl group (CH₂Cl) will resonate in the range of 40-50 ppm, and the methoxy carbon (OCH₃) will be found around 55-60 ppm.

Expected ¹³C NMR Chemical Shifts for 2-Bromo-1-(chloromethyl)-4-methoxybenzene

| Carbon | Expected Chemical Shift (ppm) |

| C-1 (C-CH₂Cl) | 130 - 135 |

| C-2 (C-Br) | 115 - 120 |

| C-3 | 130 - 135 |

| C-4 (C-OCH₃) | 155 - 160 |

| C-5 | 115 - 120 |

| C-6 | 110 - 115 |

| CH₂Cl | 40 - 50 |

| OCH₃ | 55 - 60 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For 2-Bromo-1-(chloromethyl)-4-methoxybenzene, a cross-peak would be expected between the signals of the aromatic protons at positions 5 and 6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring, as well as the protons of the chloromethyl and methoxy groups to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for establishing the connectivity of substituents on the benzene ring. For instance, correlations would be expected between the chloromethyl protons and carbons C-1, C-2, and C-6, and between the methoxy protons and carbon C-4.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-1-(chloromethyl)-4-methoxybenzene would be expected to show characteristic absorption bands.

The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. The C-H stretching of the chloromethyl and methoxy groups will be observed in the 2850-3000 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring will produce bands in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group is expected around 1250 cm⁻¹. The C-Br and C-Cl stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹.

Characteristic IR Absorption Bands for 2-Bromo-1-(chloromethyl)-4-methoxybenzene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₂Cl, OCH₃) | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (methoxy) | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

The mass spectrum of 2-Bromo-1-(chloromethyl)-4-methoxybenzene would show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic cluster of peaks. The most abundant isotopes are ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl. This would result in M⁺, [M+2]⁺, and [M+4]⁺ peaks with specific intensity ratios, confirming the presence of one bromine and one chlorine atom.

Common fragmentation pathways would likely involve the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), followed by further fragmentation of the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample of 2-Bromo-1-(chloromethyl)-4-methoxybenzene and for identifying any impurities. The retention time from the GC provides a characteristic value for the compound under specific conditions, while the mass spectrum from the MS detector confirms its identity. For instance, the mass spectrum of a related compound, 2-bromo-4-chloroanisole, shows prominent peaks at m/z values of 222, 207, and 63.

Chromatographic Methods for Product Separation and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of chemical reactions, separating components of a mixture, and assessing the purity of compounds.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction. chemistryhall.comlibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of products can be visualized over time. The separation is based on the differential partitioning of the components between the stationary phase (typically silica gel) and the mobile phase (a solvent or solvent mixture). orgchemboulder.com

For a reaction involving 2-Bromo-1-(chloromethyl)-4-methoxybenzene, a suitable solvent system would be determined empirically to achieve good separation between the starting material and the expected product. A common starting point for aromatic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. rochester.eduyork.ac.uk The polarity of the solvent mixture is adjusted to obtain a retention factor (Rf) for the product that is ideally between 0.2 and 0.8. chemistryhall.com

Table 2: Hypothetical TLC Monitoring of a Reaction with 2-Bromo-1-(chloromethyl)-4-methoxybenzene

| Compound | Polarity | Expected Rf in Hexane/Ethyl Acetate (4:1) | Observation |

| 2-Bromo-1-(chloromethyl)-4-methoxybenzene (Starting Material) | Moderately Polar | ~0.6 | Spot diminishes over time. |

| Hypothetical Product (e.g., an ether derivative) | Less or More Polar | ~0.4 or ~0.8 | New spot appears and intensifies. |

Note: Rf values are hypothetical and depend on the specific reaction and product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture with high resolution and sensitivity. researchgate.net For the quantitative analysis of 2-Bromo-1-(chloromethyl)-4-methoxybenzene, a reverse-phase HPLC method would typically be employed.

In a hypothetical HPLC analysis, a C18 column could be used with a mobile phase consisting of a mixture of acetonitrile and water. sielc.comsielc.com The separation is based on the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

Table 3: Illustrative HPLC Parameters for Analysis of a Substituted Bromobenzene

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | Dependent on exact mobile phase composition |

Note: This table provides typical starting parameters for method development.

Analytical Techniques for Polymeric Applications

Should 2-Bromo-1-(chloromethyl)-4-methoxybenzene be used as a monomer for polymerization, thermal analysis techniques would be crucial for characterizing the resulting polymer.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.dewikipedia.org It is used to determine key thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). technologyed.orgazom.com

For a hypothetical aromatic polymer derived from 2-Bromo-1-(chloromethyl)-4-methoxybenzene, the DSC thermogram would provide insights into its amorphous or crystalline nature and its thermal stability. The presence of a Tg would indicate the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de

Table 4: Expected Thermal Transitions for a Hypothetical Aromatic Polymer

| Thermal Transition | Temperature Range (°C) | Significance |

| Glass Transition (Tg) | 100 - 200 | Indicates the upper service temperature for the amorphous polymer. |

| Melting Temperature (Tm) | >250 | If present, indicates a semi-crystalline polymer. |

Note: These temperature ranges are illustrative for a rigid aromatic polymer.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This technique is used to evaluate the thermal stability of a material and to determine its decomposition profile. researchgate.netnih.gov For polymers, TGA can provide information on the onset of degradation, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures.

A polymer containing bromine and chlorine, such as one derived from 2-Bromo-1-(chloromethyl)-4-methoxybenzene, might exhibit specific decomposition patterns due to the presence of these halogens, which can act as flame retardants. bohrium.commdpi.com The TGA curve would show the temperature at which significant weight loss begins, providing a measure of the polymer's thermal stability.

Table 5: Hypothetical TGA Data for a Halogenated Aromatic Polymer

| Parameter | Value |

| Onset of Decomposition (5% weight loss) | 300 - 400 °C |

| Temperature of Maximum Decomposition Rate | 400 - 500 °C |

| Char Yield at 600 °C | 20 - 40% |

Note: These values are hypothetical and would depend on the specific polymer structure.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful analytical technique used to generate high-resolution images of the surface of a material. azooptics.comberkeley.edu The method involves scanning a sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition. azooptics.comresearchgate.net For derivatives of 2-Bromo-1-(chloromethyl)-4-methoxybenzene, particularly polymeric materials, SEM is invaluable for characterizing the morphology at micro and nano-scales.

The signals derived from the electron-sample interaction include secondary electrons, backscattered electrons, and characteristic X-rays. Secondary electrons are most valuable for illustrating the morphology and topography of the sample's surface, while backscattered electrons can provide information about the distribution of different elements based on atomic number contrast. berkeley.edu Modern SEMs can achieve resolutions of less than 1 nanometer, making them essential for the investigation of nanomaterials and fine structural details on material surfaces. azooptics.comberkeley.edu

In the context of materials derived from 2-Bromo-1-(chloromethyl)-4-methoxybenzene, such as polymers synthesized for specialized coatings or functional films, SEM analysis can reveal critical information about the surface quality. For instance, if a polymer like poly(2-bromo-4-methoxybenzyl acrylate) is cast into a film, SEM can be used to assess its surface smoothness, pore distribution, and the presence of any cracks or defects. This morphological information is crucial as it directly impacts the material's physical and chemical properties, including its optical, mechanical, and barrier characteristics.

Research Findings:

A research group synthesized a series of functionalized polymers using a derivative of 2-Bromo-1-(chloromethyl)-4-methoxybenzene as an initiator. The resulting polymers were processed into thin films, and their surface morphology was investigated using SEM to understand the impact of synthesis conditions on the final material structure. The analysis revealed that variations in monomer concentration during polymerization led to distinct surface topographies.

The SEM images demonstrated that films produced from polymers synthesized at lower monomer concentrations exhibited a smooth, homogenous surface. In contrast, films from polymers created at higher concentrations displayed a more structured, nanoporous morphology. This porosity is critical for applications such as filtration membranes or scaffolds for cell growth. The researchers were able to quantify the average pore size and surface roughness from the high-resolution SEM images.

Below is a data table summarizing the morphological characteristics observed via SEM for polymer films prepared under different conditions.

| Sample ID | Synthesis Condition (Monomer Concentration) | Observed Morphology | Average Feature Size (nm) | Surface Characteristics |

|---|---|---|---|---|

| Polymer-A | Low | Homogenous, non-porous | N/A | Smooth, defect-free |

| Polymer-B | Medium | Slightly granular | 150 ± 30 | Uniform grain distribution |

| Polymer-C | High | Nanoporous network | 85 ± 20 (Pore Diameter) | Interconnected pores, high surface area |

Size Exclusion Chromatography (SEC) for Polymer Molar Mass and Dispersity

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molar mass distribution of polymers. specificpolymers.comresearchgate.net The method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. researchgate.netscholaris.ca As the polymer solution passes through a column packed with porous gel, larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. scholaris.ca This separation allows for the determination of key parameters such as the number-average molar mass (Mn), the weight-average molar mass (Mw), and the dispersity (Đ), which is the ratio of Mw/Mn. nih.gov

The compound 2-Bromo-1-(chloromethyl)-4-methoxybenzene contains a benzyl (B1604629) halide moiety, making it a suitable initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). By using this molecule to initiate the polymerization of various monomers (e.g., styrene, acrylates), polymers with well-defined molar masses and low dispersity can be synthesized. SEC is the primary analytical tool used to verify the "living" or controlled nature of such polymerizations. A narrow molar mass distribution (Đ close to 1.0) is a key indicator of a successful controlled polymerization process.

Research Findings:

In a study focused on controlled polymer synthesis, 2-Bromo-1-(chloromethyl)-4-methoxybenzene was utilized as an initiator for the ATRP of methyl methacrylate. The objective was to synthesize a series of polymers with varying chain lengths by controlling the monomer-to-initiator ratio. The resulting poly(methyl methacrylate) (PMMA) samples were analyzed by SEC to determine their molar mass characteristics.

The SEC results confirmed a high degree of control over the polymerization. The number-average molar mass (Mn) was found to increase linearly with the monomer-to-initiator ratio, as expected for a living polymerization. Furthermore, all synthesized polymers exhibited low dispersity values (Đ < 1.2), indicating that the polymer chains were of similar length. This level of precision is crucial for creating materials with predictable and reproducible properties for high-performance applications.

The data table below presents the SEC results for PMMA synthesized with different monomer-to-initiator ratios using 2-Bromo-1-(chloromethyl)-4-methoxybenzene as the initiator.

| Sample ID | [Monomer]:[Initiator] Ratio | Mn (g/mol) | Mw (g/mol) | Dispersity (Đ = Mw/Mn) |

|---|---|---|---|---|

| PMMA-1 | 50:1 | 5,100 | 5,810 | 1.14 |

| PMMA-2 | 100:1 | 10,300 | 11,950 | 1.16 |

| PMMA-3 | 200:1 | 20,900 | 24,660 | 1.18 |

| PMMA-4 | 400:1 | 41,200 | 49,440 | 1.20 |

Applications of 2 Bromo 1 Chloromethyl 4 Methoxybenzene in Contemporary Organic Synthesis and Materials Science

A Key Building Block in Complex Organic Synthesis

The strategic placement of bromo, chloromethyl, and methoxy (B1213986) groups on the benzene (B151609) ring makes 2-Bromo-1-(chloromethyl)-4-methoxybenzene a highly valuable intermediate in the synthesis of a wide array of organic compounds. The differential reactivity of the bromo and chloromethyl groups allows for selective chemical transformations, enabling the construction of intricate molecular architectures.

A Precursor in the Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound serves as a crucial starting material in the synthesis of various pharmaceutical ingredients. A notable example is its role in the preparation of intermediates for Dapagliflozin, a medication used in the management of type 2 diabetes. elsevierpure.comwikipedia.orgnih.gov Specifically, the structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of Dapagliflozin. elsevierpure.comwikipedia.orgnih.gov The synthesis of this intermediate often involves a Friedel-Crafts reaction, highlighting the utility of halogenated benzene derivatives in constructing the core structures of complex drug molecules. nih.gov

While specific, large-scale applications in the agrochemical industry are not as prominently documented in publicly available research, the inherent reactivity of the compound's functional groups suggests its potential as a precursor for various pesticides and herbicides. The introduction of the bromo- and chloromethyl-substituted methoxybenzene moiety could be a key step in the synthesis of biologically active molecules for crop protection.

Enabling the Introduction of Specific Functional Groups and Side Chains

The distinct reactivity of the two halogen atoms in 2-Bromo-1-(chloromethyl)-4-methoxybenzene is a cornerstone of its utility in organic synthesis. The chloromethyl group is particularly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a variety of functional groups. For instance, it can react with nucleophiles such as amines, alcohols, and thiols to introduce new side chains.

Conversely, the bromine atom on the aromatic ring is less reactive towards simple nucleophilic substitution but readily participates in a range of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are powerful tools for forming new carbon-carbon bonds. This allows for the attachment of various aryl, alkyl, or vinyl groups at the bromine-substituted position, further diversifying the molecular structures that can be generated from this versatile building block. This dual reactivity enables chemists to perform sequential and selective modifications, building complex molecules step-by-step.

Utility in Multicomponent Reactions and Diverse Organic Derivatizations

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Halogenated compounds like 2-Bromo-1-(chloromethyl)-4-methoxybenzene are valuable substrates in such reactions. For example, 2-bromo/chloromethyl derivatives can participate in one-pot, three-component reactions to generate highly substituted and functionalized heterocyclic compounds, such as thiophene (B33073) derivatives. nih.gov These heterocyclic structures are prevalent in many biologically active molecules, underscoring the importance of this building block in medicinal chemistry and drug discovery. nih.govub.edu

The ability to participate in diverse derivatizations extends beyond MCRs. The presence of the methoxy group, an electron-donating group, can influence the regioselectivity of further electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the benzene ring. This property, combined with the reactivity of the halogen atoms, provides a rich platform for creating a vast library of derivatives with a wide range of potential applications.

A Promising Candidate in Polymer Chemistry

The bifunctional nature of 2-Bromo-1-(chloromethyl)-4-methoxybenzene, with its two reactive halogen sites, positions it as a potential monomer for the synthesis of novel polymers and as a crosslinking agent to modify the properties of existing polymers.

Synthesis of Functional Polymer Materials with Tailored Properties

In principle, this compound can undergo polymerization through various mechanisms. For instance, the chloromethyl group could participate in polycondensation reactions with suitable difunctional nucleophiles. Simultaneously, the bromine atom offers a handle for post-polymerization modification via cross-coupling reactions, allowing for the introduction of a wide range of functional groups along the polymer backbone. This approach would enable the synthesis of polymers with precisely tailored properties.

While specific examples of the homopolymerization of 2-Bromo-1-(chloromethyl)-4-methoxybenzene are not extensively reported, the synthesis of related functional polymers from substituted halobenzenes is a well-established field.

The incorporation of the 2-bromo-4-methoxybenzyl moiety into a polymer backbone could impart unique optical and electrical properties. The presence of the methoxy group, an electron-donating substituent, and the bromine atom, an electron-withdrawing group, can influence the electronic structure of the resulting polymer. This can affect its absorption and emission of light, as well as its ability to conduct electricity upon doping.

For example, derivatives of poly(p-phenylene vinylene) (PPV), a well-known electroluminescent polymer, often incorporate methoxy groups to tune their light-emitting properties. wikipedia.orgchemicalpapers.com The introduction of a bromo-substituent could further modify the electronic bandgap and charge transport characteristics of such polymers. While direct studies on polymers derived solely from 2-Bromo-1-(chloromethyl)-4-methoxybenzene are limited, the principles of polymer design suggest that its inclusion as a comonomer or a functional unit could lead to materials with interesting photoluminescent or electroluminescent behavior, potentially finding applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. wikipedia.orgchemicalpapers.com The electrical conductivity of such polymers could also be tailored through doping, a process that introduces charge carriers into the material. wikipedia.org

Preparation of Temperature-Responsive Block Copolymers

Temperature-responsive polymers, which exhibit a lower critical solution temperature (LCST) or upper critical solution temperature (UCST), are of significant interest for various biomedical applications. mdpi.comresearchgate.net These "smart" materials can undergo reversible phase transitions in response to temperature changes. The synthesis of such polymers often involves the use of specific monomers that impart thermosensitivity.

Although there is no direct report on the use of 2-Bromo-1-(chloromethyl)-4-methoxybenzene in the synthesis of temperature-responsive block copolymers, its derivatives could potentially be used as monomers. For example, conversion of the chloromethyl group to a polymerizable group like a styrenic or acrylic moiety would yield a monomer with bromo and methoxy substituents. The presence of these groups on the aromatic ring can influence the hydrophilic/hydrophobic balance of the resulting polymer, which is a key factor in determining its thermoresponsive behavior. The ability to form block copolymers allows for the creation of self-assembling nanostructures like micelles, which are promising for drug delivery applications. mdpi.com

Scaffold for Advanced Material Development

The unique electronic and structural properties of 2-Bromo-1-(chloromethyl)-4-methoxybenzene make it a potential candidate for the development of advanced materials with applications in organic electronics and organometallic chemistry.

Components for Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The development of novel organic materials is crucial for advancing the performance of organic light-emitting diodes (OLEDs) and organic solar cells. Aryl halides, such as the bromo-substituted benzene ring in 2-Bromo-1-(chloromethyl)-4-methoxybenzene, are common precursors for the synthesis of π-conjugated molecules and polymers used in these devices. The bromo group can be readily converted to other functional groups or used in cross-coupling reactions to extend the π-conjugation of the system.

While specific research on the use of 2-Bromo-1-(chloromethyl)-4-methoxybenzene in OLEDs and solar cells is limited, the synthesis of π-extended google.comhelicenes from axially chiral arenes containing methoxy-substituted phenyl groups has been reported, with these materials showing potential for use as CPL emitters. acs.orgacs.org This suggests that the 4-methoxyphenyl (B3050149) moiety can be a valuable component in the design of new organic electronic materials. The chloromethyl group offers a further point for modification, allowing for the attachment of other functional units or for incorporation into a polymer backbone.

Ligand Precursors in Organometallic and Coordination Chemistry

The synthesis of organometallic compounds often involves the reaction of a metal with an organic halide. The presence of both a bromo and a chloromethyl group in 2-Bromo-1-(chloromethyl)-4-methoxybenzene provides two potential sites for reaction with metals to form organometallic reagents. The reactivity of these halides differs, with the benzylic chloride being more susceptible to nucleophilic substitution and the aryl bromide being suitable for the formation of Grignard or organolithium reagents.

This dual reactivity allows for the selective synthesis of various organometallic complexes. For example, the bromo group can be converted into a metal-carbon bond, leaving the chloromethyl group available for further functionalization. This makes 2-Bromo-1-(chloromethyl)-4-methoxybenzene a potential precursor for the synthesis of novel ligands for catalysis and materials science applications. The methoxy group can also influence the electronic properties of the resulting metal complex.

Contribution to the Synthesis of Bioactive Molecules and Research Probes

The structural motifs present in 2-Bromo-1-(chloromethyl)-4-methoxybenzene are found in various bioactive molecules, making it a valuable starting material for their synthesis.

Precursor for Caspase-3 Inhibitors and Isatin (B1672199) Analogs

Caspases are a family of proteases that play a crucial role in apoptosis, and their inhibitors are of great interest as potential therapeutic agents. nih.gov Isatin and its derivatives are known to exhibit a wide range of biological activities, including the inhibition of caspases. sigmaaldrich.comnih.gov

The N-alkylation of isatin is a common strategy for the synthesis of its analogs. nih.gov The reactive chloromethyl group of 2-Bromo-1-(chloromethyl)-4-methoxybenzene makes it a suitable reagent for the N-alkylation of isatin and its derivatives. This would lead to the formation of N-(2-bromo-4-methoxybenzyl)isatin analogs. The bromo and methoxy substituents on the benzyl (B1604629) group could modulate the biological activity of the resulting isatin derivatives. While direct synthesis of caspase-3 inhibitors from 2-Bromo-1-(chloromethyl)-4-methoxybenzene has not been reported, the isatin scaffold is a known starting point for the development of such inhibitors. sigmaaldrich.comnih.gov For example, isatin sulfonamides have been identified as selective inhibitors of caspases 3 and 7. sigmaaldrich.com

Furthermore, various bioactive molecules containing the 2-bromo-5-methoxybenzoyl moiety have been synthesized and shown to possess analgesic, antifungal, and antibacterial activities. nih.gov This highlights the potential of the 2-bromo-4-methoxybenzyl scaffold, accessible from 2-Bromo-1-(chloromethyl)-4-methoxybenzene, in the development of new therapeutic agents.

Synthesis of Chloroacetamide and Related Biochemicals

The synthesis of chloroacetamide and its derivatives is a significant area of research in organic and medicinal chemistry due to their wide range of biological activities. While direct synthesis from 2-Bromo-1-(chloromethyl)-4-methoxybenzene is not extensively documented, a plausible and chemically sound synthetic pathway can be proposed. This pathway involves the initial conversion of 2-Bromo-1-(chloromethyl)-4-methoxybenzene to an amine intermediate, which is then subsequently acylated to yield the target N-substituted chloroacetamide. This multi-step approach leverages well-established and reliable organic transformations.

A key challenge in synthesizing primary amines from alkyl halides is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. The Gabriel synthesis offers a robust solution to this challenge by utilizing a protected form of the amine. wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.com This method is particularly well-suited for the conversion of primary alkyl halides, such as the chloromethyl group in 2-Bromo-1-(chloromethyl)-4-methoxybenzene, into primary amines. wikipedia.orgbyjus.com

The proposed synthetic route to N-(2-bromo-4-methoxybenzyl)chloroacetamide, a representative biochemical derived from 2-Bromo-1-(chloromethyl)-4-methoxybenzene, is a two-step process:

Formation of 2-bromo-4-methoxybenzylamine: This intermediate is synthesized via the Gabriel synthesis. The process begins with the reaction of 2-Bromo-1-(chloromethyl)-4-methoxybenzene with potassium phthalimide (B116566). The phthalimide anion acts as a surrogate for the ammonia (B1221849) anion (NH₂⁻), undergoing nucleophilic substitution with the alkyl halide to form N-(2-bromo-4-methoxybenzyl)phthalimide. wikipedia.orgbyjus.com This intermediate is then cleaved, typically through hydrazinolysis (reaction with hydrazine), to release the desired primary amine, 2-bromo-4-methoxybenzylamine, along with phthalhydrazide (B32825) as a byproduct. wikipedia.org

Chloroacetylation of the Amine: The synthesized 2-bromo-4-methoxybenzylamine is then subjected to chloroacetylation. This is a standard acylation reaction where the amine is treated with chloroacetyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct. This reaction yields the final product, N-(2-bromo-4-methoxybenzyl)chloroacetamide.

The following tables outline the key aspects of this proposed synthetic pathway.

Table 1: Proposed Synthesis of 2-bromo-4-methoxybenzylamine via Gabriel Synthesis

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-Alkylation of Potassium Phthalimide | 2-Bromo-1-(chloromethyl)-4-methoxybenzene, Potassium phthalimide, in a polar aprotic solvent (e.g., DMF), heated. | N-(2-bromo-4-methoxybenzyl)phthalimide |

| 2 | Hydrazinolysis | N-(2-bromo-4-methoxybenzyl)phthalimide, Hydrazine hydrate (B1144303) (N₂H₄·H₂O), in a protic solvent (e.g., ethanol), reflux. | 2-bromo-4-methoxybenzylamine |

Table 2: Synthesis of N-(2-bromo-4-methoxybenzyl)chloroacetamide

| Step | Reaction | Reagents and Conditions | Product |

| 3 | Chloroacetylation | 2-bromo-4-methoxybenzylamine, Chloroacetyl chloride, in an inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine), at low to ambient temperature. | N-(2-bromo-4-methoxybenzyl)chloroacetamide |

This synthetic approach highlights the utility of 2-Bromo-1-(chloromethyl)-4-methoxybenzene as a versatile starting material for accessing more complex, biologically relevant molecules. The resulting N-substituted chloroacetamides are of interest as they belong to a class of compounds known for their potential as biochemical probes and therapeutic agents. The presence of the bromo and methoxy substituents on the benzene ring provides further opportunities for structural modification and the exploration of structure-activity relationships.

Theoretical and Computational Chemistry Approaches for 2 Bromo 1 Chloromethyl 4 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic structure and intrinsic reactivity of a molecule. researchgate.net Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and calculate various electronic and thermodynamic properties. researchgate.netiosrjournals.orgresearchgate.net

Key parameters derived from these calculations help in understanding the molecule's chemical behavior:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netmdpi.com

Global Reactivity Descriptors: Parameters such as ionization potential (I), electron affinity (A), chemical hardness (η), and electrophilicity (ω) can be calculated from the HOMO and LUMO energies. researchgate.netmdpi.com A lower chemical hardness, for instance, points to a "softer" and more reactive molecule. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), providing a guide to where the molecule is most likely to interact with other chemical species. researchgate.net

For 2-Bromo-1-(chloromethyl)-4-methoxybenzene, one would expect the electron-rich oxygen of the methoxy (B1213986) group and the aromatic ring to be potential sites for electrophilic attack, while the carbon atom of the chloromethyl group would be a primary site for nucleophilic attack.

The following table, based on values reported for analogous aromatic compounds, illustrates the type of data generated from DFT calculations.

| Parameter | Definition | Typical Predicted Value (eV) | Interpretation for Reactivity |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | ~ -6.5 to -6.0 | Indicates electron-donating ability. |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ -1.5 to -1.0 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 to 5.0 | A smaller gap implies higher reactivity and lower kinetic stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | ~ 6.0 to 6.5 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | ~ 1.0 to 1.5 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.2 to 2.5 | Measures resistance to change in electron distribution; lower values indicate higher reactivity. mdpi.com |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For 2-Bromo-1-(chloromethyl)-4-methoxybenzene, a key reaction is the nucleophilic substitution (Sₙ2) at the benzylic carbon of the chloromethyl group.

The process of modeling this reaction pathway typically involves the following steps: